![molecular formula C9H7LiN2O2S B2354937 [2-(1H-ピロール-1-イル)-1,3-チアゾール-4-イル]酢酸リチウム CAS No. 1147198-40-0](/img/structure/B2354937.png)
[2-(1H-ピロール-1-イル)-1,3-チアゾール-4-イル]酢酸リチウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium [2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]acetate is a chemical compound with the molecular formula C9H7LiN2O2S and a molecular weight of 214.17 g/mol . This compound is characterized by the presence of a lithium ion coordinated to a pyrrole and thiazole ring system, making it an interesting subject for various chemical and biological studies.
科学的研究の応用
Lithium [2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
準備方法
The synthesis of Lithium [2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]acetate typically involves the reaction of 2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid with lithium hydroxide or lithium carbonate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization or precipitation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
化学反応の分析
Lithium [2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
作用機序
The mechanism of action of Lithium [2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]acetate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various biochemical processes, including enzyme activity and signal transduction pathways. The pyrrole and thiazole rings contribute to the compound’s ability to interact with biological macromolecules, potentially leading to therapeutic effects .
類似化合物との比較
Lithium [2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]acetate can be compared with other similar compounds, such as:
Lithium [2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]propionate: Similar structure but with a propionate group instead of an acetate group.
Lithium [2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]butyrate: Contains a butyrate group, offering different chemical and biological properties.
Lithium [2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]valerate: Features a valerate group, which may affect its reactivity and applications.
特性
IUPAC Name |
lithium;2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S.Li/c12-8(13)5-7-6-14-9(10-7)11-3-1-2-4-11;/h1-4,6H,5H2,(H,12,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUWPYKFFHAPLB-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN(C=C1)C2=NC(=CS2)CC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7LiN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
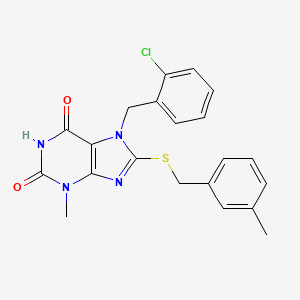
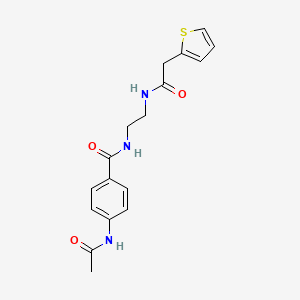

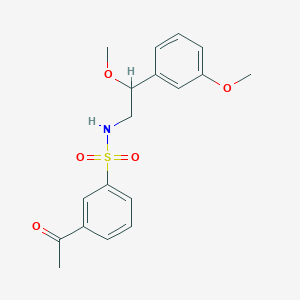
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2354863.png)
![N-cyclopentyl-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2354864.png)
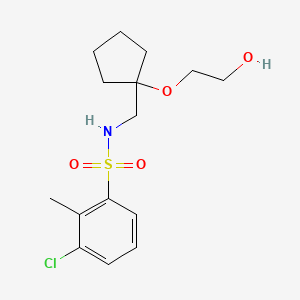
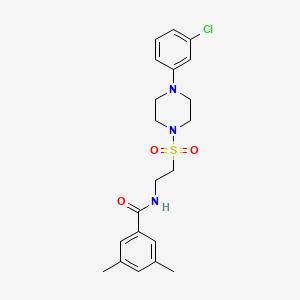

![2-Chloro-1-[2-[1-hydroxy-1-(4-methoxyphenyl)ethyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2354872.png)
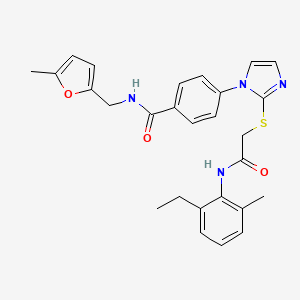

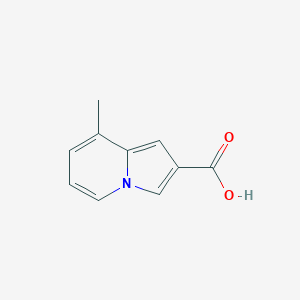
![2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2354877.png)
